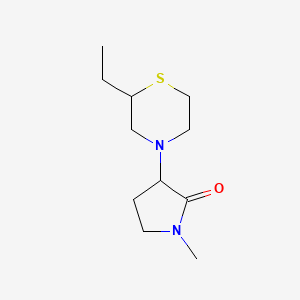![molecular formula C15H22N2O2 B7586348 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DMMA is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide acts on the central nervous system by binding to opioid receptors, which are involved in the regulation of pain, mood, and addiction. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have a higher affinity for mu-opioid receptors than other opioid receptors, which may contribute to its analgesic effects. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide also has an inhibitory effect on the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have analgesic, anti-inflammatory, and anti-addictive effects in animal models. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has also been shown to have a sedative effect, which may contribute to its potential as a pain-relieving drug. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has several advantages for use in lab experiments, including its ability to bind to opioid receptors and its low toxicity profile. However, 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has some limitations, including its limited solubility in water and its potential for oxidation and degradation over time.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide. One area of research could focus on the development of new pain-relieving drugs based on 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide. Another area of research could focus on the effects of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide on the central nervous system, including its potential as a treatment for addiction. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide, including its metabolism and excretion in the body.
Métodos De Síntesis
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide can be synthesized using various methods, including the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with acetic anhydride in the presence of a catalyst. Another method involves the reaction of 2-(2,5-dimethylphenyl)-5-methylmorpholine with acetyl chloride in the presence of a base. The yield and purity of 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide can be improved by using different solvents, reaction temperatures, and reaction times.
Aplicaciones Científicas De Investigación
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been used in various scientific research applications, including the development of novel drugs and the study of the central nervous system. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain-relieving drugs. 2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide has also been used to study the effects of opioids on the central nervous system, as it has been shown to bind to opioid receptors.
Propiedades
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-4-5-11(2)13(6-10)14-7-17(8-15(16)18)12(3)9-19-14/h4-6,12,14H,7-9H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMKKINXGVTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC(=O)N)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![2-[2-(2,5-Dimethylpiperidin-1-yl)ethyl]pyridine](/img/structure/B7586268.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)